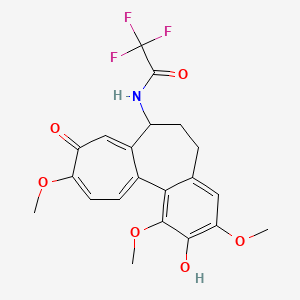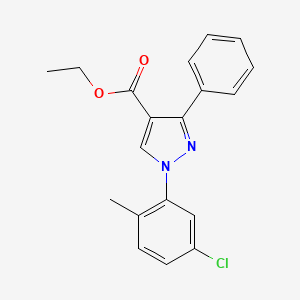
2'-Iodo-2,6,2'',6''-tetramethyl-(1,1',3',1'')terphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl is a chemical compound with the molecular formula C22H21I It is a derivative of terphenyl, a class of aromatic hydrocarbons consisting of three benzene rings connected by single bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl typically involves the iodination of a precursor terphenyl compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the terphenyl structure in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective iodination of the desired position on the terphenyl molecule.
Industrial Production Methods
Industrial production of 2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify its structure.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic compounds. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or organometallic derivatives, while oxidation can introduce hydroxyl, carbonyl, or carboxyl groups.
Applications De Recherche Scientifique
2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a radiolabeled compound in biological assays and imaging studies.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound’s structure may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Iodo-2,2’‘-dimethoxy-(1,1’,3’,1’')terphenyl
- 2’-Iodo-(1,1’,3’,1’')terphenyl
- 5’-Iodo-3,3’‘-dimethyl-(1,1’,3’,1’')terphenyl
- 3’,6’-Dimethoxy-2,4,4’,6’'-tetramethyl-p-terphenyl
Uniqueness
2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl is unique due to the specific positioning of the iodine and methyl groups on the terphenyl structure. This unique arrangement imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
129678-40-6 |
|---|---|
Formule moléculaire |
C22H21I |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
1,3-bis(2,6-dimethylphenyl)-2-iodobenzene |
InChI |
InChI=1S/C22H21I/c1-14-8-5-9-15(2)20(14)18-12-7-13-19(22(18)23)21-16(3)10-6-11-17(21)4/h5-13H,1-4H3 |
Clé InChI |
NRSKVLSHRWJCKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=C(C(=CC=C2)C3=C(C=CC=C3C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11961358.png)



![methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961390.png)
![7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11961401.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11961408.png)





![4-Chloro-2-[({2-[(5-chloro-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11961433.png)
![2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11961436.png)
